1'-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a bipiperidine moiety. The presence of a chloro substituent and a carboxamide group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Bipiperidine Moiety: The bipiperidine moiety can be synthesized through a series of nucleophilic substitution reactions, starting from piperidine derivatives.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the quinoline core and phenyl group allows for π-π interactions with aromatic amino acids in the active site of enzymes. Additionally, the bipiperidine moiety can form hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid
- 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium chloride
- 1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)piperidine-3-carboxamide
Uniqueness
1’-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine moiety, which provides additional sites for interaction with biological targets. This structural feature enhances its binding affinity and specificity compared to similar compounds .
Properties
Molecular Formula |
C26H29ClN4O2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H29ClN4O2/c27-19-9-10-21-20(17-19)22(18-7-3-1-4-8-18)23(24(32)29-21)30-15-11-26(12-16-30,25(28)33)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16H2,(H2,28,33)(H,29,32) |
InChI Key |
RFNCALCENXRRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
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